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Compound of Interest

Compound Name: Pent-4-en-2-amine hydrochloride

CAS No.: 1315366-25-6

Cat. No.: B3039768

Get Quote

Executive Summary
Pent-4-en-2-amine hydrochloride (CAS: 1315366-25-6 for HCl; 31685-30-0 for free base) is a

critical homoallylic amine building block. Its structural utility lies in the terminal alkene, which

serves as a versatile handle for downstream functionalization via olefin metathesis,

hydroboration, or oxidative cleavage, while the chiral amine center (C2) often dictates the

pharmacophore geometry in peptidomimetics and heterocyclic drugs.

This guide details two distinct synthetic pathways:

Scalable Racemic Synthesis: A cost-effective reductive amination suitable for early-stage

screening and bulk intermediate production.

Asymmetric Synthesis (Ellman’s Method): A high-fidelity stereoselective route yielding >98%

ee, essential for late-stage pharmaceutical development.
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Property Data

IUPAC Name Pent-4-en-2-amine hydrochloride

Synonyms
1-methylbut-3-enylamine HCl;

-methyl-3-buten-1-amine

Molecular Formula

C

H

N

HCl

MW 121.61 g/mol (Salt); 85.15 g/mol (Free Base)

Chiral Center C2 (Available as (R), (S), or Racemic)

Key Reactivity Nucleophilic amine; Electrophilic terminal alkene

Retrosynthetic Logic
The synthesis is best approached by disconnecting the C-N bond (reductive amination) or the

C-C bond adjacent to the chiral center (nucleophilic addition).

Pent-4-en-2-amine HCl

Route A: Reductive Amination

C-N Disconnection

Route B: Asymmetric Addition

C-C Disconnection
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Figure 1: Retrosynthetic disconnection strategies targeting the homoallylic amine motif.

Route A: Scalable Racemic Synthesis (Reductive
Amination)
Context: This route is preferred when chirality is not a constraint or when resolution will be

performed later. It utilizes Pent-4-en-2-one (Allyl acetone) as the starting material.

Critical Constraint: Standard catalytic hydrogenation (H

/Pd-C) must be avoided to preserve the terminal alkene. We utilize Sodium Cyanoborohydride
(NaCNBH

) for its chemoselectivity toward imines over alkenes and ketones at pH 6-7.

Protocol A: Reductive Amination
Reagents:

Pent-4-en-2-one (1.0 equiv)

Ammonium Acetate (10.0 equiv)

Sodium Cyanoborohydride (0.7 equiv)

Methanol (Solvent)

HCl (4M in Dioxane)

Step-by-Step Methodology:

Imine Formation (In Situ):

Charge a round-bottom flask with Pent-4-en-2-one (10 mmol) and Methanol (50 mL).

Add Ammonium Acetate (100 mmol) in one portion.

Process Note: The large excess of ammonium acetate drives the equilibrium toward the

imine/iminium species and buffers the solution.
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Stir at room temperature (25 °C) for 1 hour.

Chemoselective Reduction:

Cool the mixture to 0 °C.

Add NaCNBH

(7 mmol) portion-wise over 15 minutes. Caution: Toxic cyanide generation potential; use a
vented hood.

Allow the reaction to warm to room temperature and stir for 12–16 hours.

Monitoring: TLC (ninhydrin stain) or GC-MS should show consumption of the ketone.

Workup & Salt Formation:

Quench with 1M NaOH (pH > 10) to decompose boron complexes and liberate the free

amine.

Extract with Methyl tert-butyl ether (MTBE) (3 x 30 mL).

Wash combined organics with brine, dry over Na

SO

, and filter.

Salt Precipitation: Cool the MTBE solution to 0 °C and add 4M HCl in Dioxane (1.1 equiv)

dropwise.

The white precipitate (Pent-4-en-2-amine HCl) is collected by filtration, washed with cold

ether, and dried under vacuum.

Route B: Asymmetric Synthesis (Ellman’s Auxiliary)
Context: For drug candidates requiring high enantiomeric excess (>98% ee), the Ellman

sulfinimine method is the gold standard. It relies on the diastereoselective addition of a

Grignard reagent to a chiral sulfinimine.
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Mechanism: The bulky tert-butyl group on the sulfinyl auxiliary directs the nucleophilic attack of

the allyl Grignard reagent via a six-membered chair-like transition state (Zimmerman-Traxler

model).

Protocol B: Asymmetric Allylation
Reagents:

(R)-(+)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

Acetaldehyde

Allylmagnesium Bromide (1.0 M in ether)

Ti(OEt)

(Lewis Acid Catalyst)[1]

Step-by-Step Methodology:

Condensation (Imine Formation):

Dissolve (R)-tert-butanesulfinamide (10 mmol) in THF (0.5 M).

Add Acetaldehyde (1.2 equiv) and Ti(OEt)

(2.0 equiv).

Stir at room temperature for 16 hours.

Workup: Quench with brine, filter through Celite, and concentrate. Purify the N-sulfinyl

imine via silica gel chromatography.

Diastereoselective Allylation:

Dissolve the purified imine in anhydrous CH

Cl

at -78 °C.
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Add Allylmagnesium bromide (1.5 equiv) dropwise.

Mechanistic Insight: The magnesium coordinates with the sulfinyl oxygen, locking the

conformation. The allyl group attacks from the less hindered face.

Stir at -78 °C for 2 hours, then warm to room temperature.

Quench with saturated NH

Cl. Extract and purify the sulfinamide intermediate.

Deprotection to HCl Salt:

Dissolve the sulfinamide intermediate in Methanol.

Add 4M HCl in Dioxane (2.0 equiv).

Stir for 30 minutes. The sulfinyl group is cleaved, yielding the chiral amine hydrochloride

and methyl sulfinate ester byproducts.

Concentrate and precipitate the product from Ether/MeOH.

Step 1: Condensation
(Acetaldehyde + (R)-Sulfinamide) Chiral Sulfinimine

Ti(OEt)4 Step 2: Grignard Addition
(AllylMgBr, -78°C)

Stereocontrol Sulfinamide
(Diastereomerically Pure)

>98:2 dr Step 3: Acid Hydrolysis
(HCl/MeOH) (2R)-Pent-4-en-2-amine HCl

Click to download full resolution via product page

Figure 2: Workflow for the asymmetric synthesis of (2R)-Pent-4-en-2-amine HCl.

Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, D

O):
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5.85 (m, 1H): Internal alkene proton (-CH=CH

). Characteristic multiplet.

5.20–5.30 (m, 2H): Terminal alkene protons (-CH=CH

).

3.45 (m, 1H): Chiral methine proton adjacent to amine (-CH(NH

)-).

2.30–2.45 (m, 2H): Allylic methylene protons (-CH

-CH=).

1.30 (d, 3H): Methyl doublet (-CH

).

Infrared Spectroscopy (IR)
3400–3000 cm

: Broad N-H stretch (Ammonium salt).

1640 cm

: C=C alkene stretch (Weak but diagnostic).

910, 990 cm

: Terminal vinyl C-H bending (Strong).

Safety & Handling
Allyl Amines: Generally toxic and potential irritants. Use gloves and work in a fume hood.

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN

gas). Maintain basic pH during quench.
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Stability: The HCl salt is hygroscopic but stable at room temperature. Store in a desiccator.

The free base is volatile and prone to oxidation; convert to salt immediately for storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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